3-Bromo-5-hydroxy-4-nitrobenzotrifluoride
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Overview
Description
Chemical Reactions Analysis
3-Bromo-5-hydroxy-4-nitrobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Scientific Research Applications
3-Bromo-5-hydroxy-4-nitrobenzotrifluoride is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the preparation of bioactive compounds that can be studied for their biological effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-hydroxy-4-nitrobenzotrifluoride is primarily related to its functional groups. The bromine atom can participate in substitution reactions, while the nitro and hydroxyl groups can undergo reduction and oxidation reactions, respectively. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry .
Comparison with Similar Compounds
3-Bromo-5-hydroxy-4-nitrobenzotrifluoride can be compared with similar compounds such as:
3-Bromo-5-nitrobenzotrifluoride: Lacks the hydroxyl group, making it less versatile in certain reactions.
4-Bromo-3-nitrobenzotrifluoride: Has a different substitution pattern, which can affect its reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its combination of bromine, hydroxyl, and nitro groups, which contribute to its diverse reactivity and applications.
Properties
Molecular Formula |
C7H3BrF3NO3 |
---|---|
Molecular Weight |
286.00 g/mol |
IUPAC Name |
3-bromo-2-nitro-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3BrF3NO3/c8-4-1-3(7(9,10)11)2-5(13)6(4)12(14)15/h1-2,13H |
InChI Key |
GGUFNPLROBJXGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)[N+](=O)[O-])Br)C(F)(F)F |
Origin of Product |
United States |
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